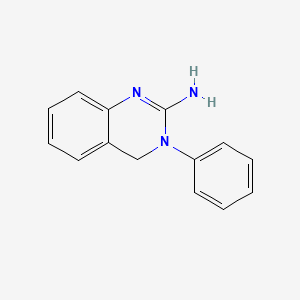![molecular formula C11H19N3O2S B13871569 3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B13871569.png)
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide is an organic compound with the molecular formula C11H19N3O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 3-aminobenzenesulfonamide with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as crystallization, filtration, and drying to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound shares the dimethylamino propyl group but lacks the sulfonamide moiety.
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but with different functional groups.
Uniqueness
3-Amino-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to the presence of both the sulfonamide and dimethylamino propyl groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C11H19N3O2S |
|---|---|
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
3-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)8-4-7-13-17(15,16)11-6-3-5-10(12)9-11/h3,5-6,9,13H,4,7-8,12H2,1-2H3 |
Clé InChI |
KUVBBGBWTUHOKP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNS(=O)(=O)C1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)

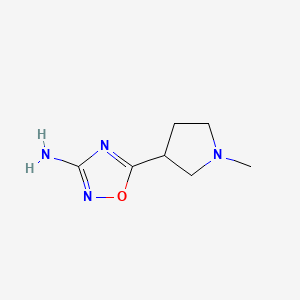
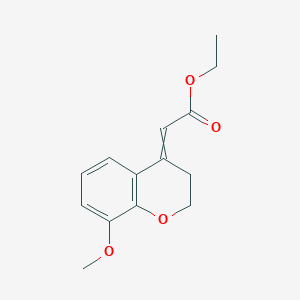
![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)
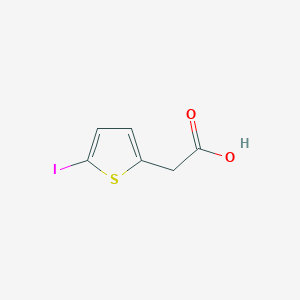
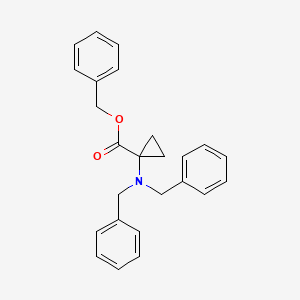
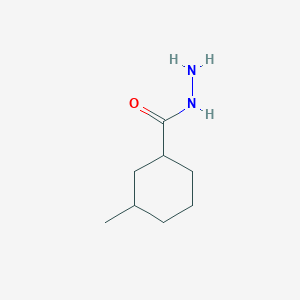


![[1-(4-Bromophenyl)-2-morpholin-4-ylethyl]methylamine](/img/structure/B13871547.png)
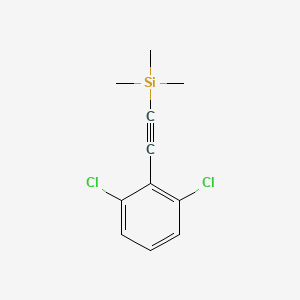
![N-cyclohex-3-en-1-yl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13871554.png)
